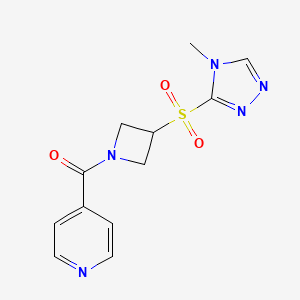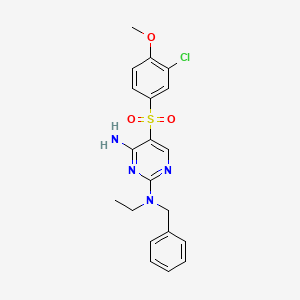![molecular formula C16H15F2NO2S B2622723 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide CAS No. 2034537-09-0](/img/structure/B2622723.png)
2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is an organic compound that features a benzamide core substituted with difluoro groups and a thiophene ring
Métodos De Preparación
The synthesis of 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination reactions.
Coupling Reactions: The thiophene ring is then coupled with the benzamide core through various coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled by linking the oxan-4-yl group to the benzamide core under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Coupling Reactions: The thiophene ring can participate in various coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound is also studied for its potential use in various industrial processes, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide can be compared with other similar compounds, such as:
2,4-Difluorobenzamide: Lacks the thiophene and oxan-4-yl groups, resulting in different chemical and biological properties.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the difluoro and oxan-4-yl groups.
4-(Thiophen-2-yl)oxan-4-yl derivatives: Similar structure but with different substituents on the benzamide core.
Propiedades
IUPAC Name |
2,4-difluoro-N-(4-thiophen-2-yloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-11-3-4-12(13(18)10-11)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFKICRBOYOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2622641.png)

![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2622645.png)
![1-[(2,3-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2622647.png)
![4-Bromo-3-[(ethylamino)methyl]phenol](/img/structure/B2622650.png)
![2-{[(4-methylphenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B2622651.png)


![N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2622658.png)


![3-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2622661.png)


